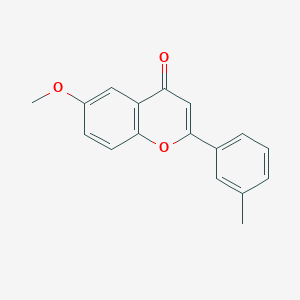
1-(4-ethylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, also known as EMZH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EMZH is a hydrazone derivative that has been synthesized through a multi-step process, and its structure has been characterized using various spectroscopic techniques.
Mecanismo De Acción
The mechanism of action of 1-(4-ethylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways in cancer cells, bacteria, and parasites. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair in cancer cells. Additionally, this compound has been shown to inhibit the activity of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are involved in DNA replication and repair in bacteria. This compound has also been shown to inhibit the growth of the malaria parasite by interfering with the heme detoxification pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the production of reactive oxygen species, which are involved in the oxidative stress response in cells. This compound has also been shown to inhibit the growth of biofilms, which are communities of bacteria that are resistant to antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-ethylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has several advantages for lab experiments, including its relatively simple synthesis method and its ability to inhibit the growth of cancer cells, bacteria, and parasites. However, this compound also has some limitations, including its low solubility in water and its potential toxicity to healthy cells.
Direcciones Futuras
There are several future directions for research on 1-(4-ethylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. One direction is to further investigate its mechanism of action, particularly in cancer cells, bacteria, and parasites. Another direction is to explore its potential as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Additionally, future research could focus on optimizing the synthesis method of this compound to improve its yield and purity.
Métodos De Síntesis
The synthesis of 1-(4-ethylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone involves the reaction of 1-(4-ethylphenyl)ethanone with 6-chloro-2-methyl-4-pyrimidinylhydrazine in the presence of a base. The resulting product is purified using column chromatography, and its structure is confirmed using spectroscopic techniques such as NMR and IR spectroscopy.
Aplicaciones Científicas De Investigación
1-(4-ethylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been found to have potential therapeutic applications in various fields of medicine. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its antimicrobial properties, as it has been shown to have activity against various bacterial strains. Additionally, this compound has been studied for its antiparasitic properties, as it has been shown to have activity against the malaria parasite.
Propiedades
IUPAC Name |
6-chloro-N-[(E)-1-(4-ethylphenyl)ethylideneamino]-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4/c1-4-12-5-7-13(8-6-12)10(2)19-20-15-9-14(16)17-11(3)18-15/h5-9H,4H2,1-3H3,(H,17,18,20)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGNLGBRUHUQRA-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=NNC2=CC(=NC(=N2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C(=N/NC2=CC(=NC(=N2)C)Cl)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B5858915.png)
![N,N-diethyl-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5858931.png)


![N-[1-(2-chlorophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5858952.png)

![3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B5858973.png)






![N'-[(4-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5859023.png)